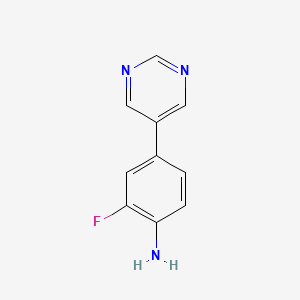

2-Fluoro-4-(5-pyrimidinyl)aniline

CAS No.:

Cat. No.: VC17224768

Molecular Formula: C10H8FN3

Molecular Weight: 189.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FN3 |

|---|---|

| Molecular Weight | 189.19 g/mol |

| IUPAC Name | 2-fluoro-4-pyrimidin-5-ylaniline |

| Standard InChI | InChI=1S/C10H8FN3/c11-9-3-7(1-2-10(9)12)8-4-13-6-14-5-8/h1-6H,12H2 |

| Standard InChI Key | HRKAQDYANAFIEG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CN=CN=C2)F)N |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Fluoro-4-(5-pyrimidinyl)aniline (CHFN) consists of a benzene ring substituted with a fluorine atom at the 2-position and a pyrimidinyl group at the 4-position. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, introduces electronic and steric effects that influence the compound’s reactivity and intermolecular interactions .

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | ~189.19 g/mol (calculated) |

| Substituents | -NH (aniline), -F (2-position), pyrimidin-5-yl (4-position) |

| Hybridization | sp-hybridized aromatic system |

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-fluoro-4-(5-pyrimidinyl)aniline can be approached via two primary routes:

-

Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a fluorinated aryl halide and a pyrimidine boronic acid.

-

Nucleophilic Aromatic Substitution: Displacement of a leaving group (e.g., chloride) on a pre-functionalized pyrimidine intermediate.

Suzuki-Miyaura Coupling (Adapted from )

A literature-based approach involves the coupling of 2-fluoro-4-bromoaniline with 5-pyrimidinylboronic acid. This method, analogous to the synthesis of GPR119 agonists , proceeds as follows:

-

Preparation of 2-Fluoro-4-bromoaniline:

-

Coupling Reaction:

Nucleophilic Substitution (Adapted from )

An alternative route leverages the reactivity of chloropyrimidines:

-

Synthesis of 2-Chloro-5-fluoropyrimidine:

-

Amination:

Table 2: Comparative Synthesis Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | High selectivity, mild conditions | Requires expensive Pd catalysts | 70–85 |

| Nucleophilic Substitution | Cost-effective, scalable | Harsh conditions (high temps, strong bases) | 50–65 |

Physicochemical Properties

Experimental and Predicted Data

While direct data for 2-fluoro-4-(5-pyrimidinyl)aniline are scarce, properties can be inferred from structurally related compounds:

Table 3: Physicochemical Properties (Estimated)

Spectroscopic Characteristics

-

H NMR (DMSO-d): δ 8.90 (s, 1H, pyrimidine-H), 7.60–7.45 (m, 3H, aromatic-H), 5.20 (s, 2H, -NH) .

-

C NMR: δ 162.1 (C-F), 158.9 (pyrimidine-C), 135.2–115.4 (aromatic-C) .

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

The pyrimidine moiety is a privileged structure in medicinal chemistry, contributing to kinase inhibition and receptor modulation. 2-Fluoro-4-(5-pyrimidinyl)aniline may serve as:

-

Intermediate for GPR119 Agonists: Analogous to indoline and pyrrolopyrimidine derivatives used in type 2 diabetes therapeutics .

-

Anticancer Agents: Pyrimidine-containing compounds often exhibit antiproliferative activity by targeting thymidylate synthase .

Case Study: GPR119 Agonist Development

In a GlaxoSmithKline study, structurally similar compounds demonstrated:

| Parameter | Recommendation |

|---|---|

| Storage | Cool, dry place; inert atmosphere |

| Disposal | Incinerate in approved facilities |

| First Aid | Flush eyes/skin with water; seek medical aid |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume